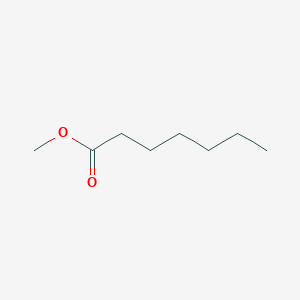

Methyl heptanoate

Description

This compound has been reported in Nymphaea rudgeana, Humulus lupulus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNDVCAUWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059345 | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87115 (20°) | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-73-0 | |

| Record name | Methyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J543V5703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.8 °C | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl heptanoate chemical properties and structure

An In-depth Technical Guide to Methyl Heptanoate: Chemical Properties and Structure

Abstract

This compound (C₈H₁₆O₂) is a fatty acid ester recognized for its characteristic fruity aroma.[1][2] This document provides a comprehensive overview of its chemical structure, core physicochemical properties, synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Chemical Structure and Identification

This compound is the methyl ester of heptanoic acid.[3][4] Its structure consists of a seven-carbon heptanoyl group attached to a methoxy group via an ester linkage. This simple aliphatic structure is responsible for its characteristic physical and chemical properties.

-

IUPAC Name : this compound[3]

-

Synonyms : Methyl enanthate, Heptanoic acid methyl ester, Methyl n-heptanoate

-

Molecular Formula : C₈H₁₆O₂

-

SMILES : CCCCCCC(=O)OC

-

InChI Key : XNCNNDVCAUWAIT-UHFFFAOYSA-N

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by a strong, fruity odor, sometimes described as being similar to orris or currant. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.87 g/mL at 25 °C (lit.) 0.880 g/cm³ at 20 °C | |

| Boiling Point | 171-173 °C (lit.) | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Refractive Index | n20/D 1.411 (lit.) | |

| Solubility | Practically insoluble in water; soluble in ethanol & organic solvents | |

| CAS Number | 106-73-0 | |

| FEMA Number | 2705 |

Spectroscopic Data

Detailed spectroscopic data are available for this compound, which are crucial for its identification and structural elucidation. Available spectra include:

-

Infrared (IR) Spectroscopy : FTIR, ATR-IR, and Vapor Phase IR spectra are available from various databases.

-

Mass Spectrometry (MS) : Electron ionization mass spectra are well-documented and accessible through resources like the NIST Chemistry WebBook and ChemicalBook.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data are available for structural confirmation.

Synthesis of this compound

This compound can be synthesized via several methods. A common laboratory-scale preparation involves the Fischer esterification of heptanoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). An alternative documented procedure is detailed below.

Experimental Protocol: Synthesis from Heptanoic Acid

This protocol describes the synthesis of this compound from heptanoic acid using 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole as a condensing agent.

Materials:

-

Heptanoic acid (1.30 g)

-

Chloroform (15 ml)

-

Triethylamine

-

1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g)

-

Methanol (0.61 ml)

-

Ether

-

Water

-

Aqueous sodium hydrogen carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve heptanoic acid (1.30 g) in chloroform (15 ml).

-

Cool the mixture under ice-cooling and add triethylamine, followed by 1-(p-chlorobenzenesulfonyloxy)-6-chloro-1,2,3-benzotriazole (3.44 g).

-

Stir the mixture for 3 hours.

-

To the resulting solution, add methanol (0.61 ml) and triethylamine (1.40 ml), which will cause an exothermic reaction.

-

After stirring for 10 minutes, distill off the chloroform.

-

To the residue, add water and ether for extraction.

-

Wash the ether layer sequentially with water, an aqueous sodium hydrogen carbonate solution, and finally water again.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Distill off the solvent to yield the final product, this compound (1.25 g).

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a Category 3 flammable liquid and vapor. Standard laboratory safety precautions should be observed during its handling.

-

Hazard Statements : H226 (Flammable liquid and vapour).

-

Precautionary Statements :

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves, eye protection, and face protection.

-

-

First Aid :

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Inhalation : Move person into fresh air.

-

-

Storage : Store in a well-ventilated place and keep cool. The recommended storage temperature is often at room temperature or refrigerated (0-8 °C).

Applications

This compound is a versatile compound with applications across several industries due to its pleasant aroma, flavor profile, and utility as a chemical intermediate.

-

Flavors and Fragrances : It is widely used as a flavoring agent in food products to impart a sweet, fruity taste reminiscent of apples or currants. It is also a component in fragrances for cosmetics and personal care products.

-

Chemical Synthesis : The compound serves as a valuable intermediate in the synthesis of other organic chemicals, including pharmaceuticals and agrochemicals.

-

Analytical Standard : this compound may be used as an external standard for the extraction and quantification of aroma compounds in various matrices using gas chromatography techniques.

References

The Enigmatic Presence of Methyl Heptanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptanoate, a fatty acid ester with a characteristic fruity and wine-like aroma, is a naturally occurring volatile organic compound (VOC) found in a diverse array of plant species. Its presence contributes to the unique scent profiles of various fruits, flowers, and beverages. Beyond its role in plant aroma, the study of this compound and other volatile esters is of significant interest to researchers in fields ranging from plant biology and chemical ecology to food science and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its presence in various species, the analytical methods for its quantification, its biosynthetic origins, and the signaling pathways that regulate its production.

I. Natural Occurrence of this compound in Plants

This compound has been identified as a volatile constituent in a wide range of plant species, contributing to their characteristic aroma profiles. The concentration of this ester can vary significantly between species, cultivars, and even different parts of the same plant. The following table summarizes the quantitative data available for the presence of this compound in various plants.

| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Humulus lupulus | Hops | Aqueous Extract | 0 - 1.1% | [1][2][3] |

| Ananas comosus | Pineapple | Processed Waste Headspace | 0.08% | |

| Nymphaea rudgeana | Rudge's Water Lily | Flower | Present (quantification not specified) | [4] |

| Actinidia arguta | Hardy Kiwi | Fruit | Present (quantification not specified) | |

| Salacca zalacca | Salak Fruit | Fruit | Present (quantification not specified) | |

| Malus domestica | Apple | Fruit | Present (quantification not specified) | |

| Rubus spp. | Blackberry | Fruit | Present (quantification not specified) | |

| Capsicum spp. | Pepper | Fruit | Present (quantification not specified) | |

| Fragaria × ananassa | Strawberry | Fruit | Present (quantification not specified) | |

| Carica papaya | Papaya | Fruit | Identified as a ripening biomarker | [4] |

Table 1: Quantitative and Qualitative Occurrence of this compound in Various Plant Species.

II. Experimental Protocols for Analysis

The accurate identification and quantification of this compound in plant matrices are crucial for understanding its biological significance. The primary analytical technique employed for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

A. Detailed Methodology for HS-SPME-GC-MS Analysis of this compound in a General Plant Matrix

This protocol provides a general framework that can be adapted for various plant tissues.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., fruits, flowers, leaves) and immediately process or freeze at -80°C to prevent enzymatic degradation and loss of volatiles.

-

For analysis, accurately weigh a specific amount of homogenized plant tissue (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not naturally present in the sample) to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds.

-

Incubation and Extraction:

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature. The optimal temperature and time should be determined empirically for each plant matrix.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For targeted quantification, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity.

-

4. Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can also be used for tentative identification.

-

Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations, each containing the same amount of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the plant sample can then be determined from this calibration curve.

Experimental workflow for the analysis of this compound.

III. Biosynthesis of this compound

The biosynthesis of this compound in plants involves two key stages: the formation of its precursor, heptanoic acid, and the subsequent methylation of this fatty acid.

A. Biosynthesis of Heptanoic Acid (Odd-Chain Fatty Acid)

The biosynthesis of fatty acids in plants primarily occurs in the plastids. While the synthesis of even-chain fatty acids, which starts with the two-carbon unit acetyl-CoA, is well-understood, the pathway for odd-chain fatty acids like heptanoic acid is less characterized. It is hypothesized that the biosynthesis of odd-chain fatty acids is initiated by the incorporation of a three-carbon precursor, propionyl-CoA, instead of acetyl-CoA.

The subsequent elongation of the fatty acid chain would proceed through the fatty acid synthase (FAS) complex, with the addition of two-carbon units from malonyl-ACP in each cycle. The termination of chain elongation is a critical step that determines the final length of the fatty acid. This is catalyzed by acyl-ACP thioesterases (FATs), which hydrolyze the acyl-ACP ester bond. It is postulated that a specific thioesterase with a preference for a C7 acyl-ACP is responsible for the release of heptanoic acid. However, a specific FatA or FatB thioesterase with this substrate specificity has not yet been definitively identified in plants.

Proposed biosynthetic pathway of this compound in plants.

B. Methylation of Heptanoic Acid

Once synthesized, heptanoic acid is transported to the cytosol where it can be esterified. The final step in the formation of this compound is the methylation of the carboxyl group of heptanoic acid. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) or a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. AATs are known to have broad substrate specificity and are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers. These enzymes utilize acyl-CoAs and an alcohol as substrates. Alternatively, a methyltransferase could directly use heptanoic acid and SAM as substrates. The specific enzyme responsible for the methylation of heptanoic acid in plants remains to be identified.

IV. Signaling Pathways Regulating this compound Production

The production of volatile esters in plants is tightly regulated by a complex network of signaling pathways that respond to both developmental cues (e.g., fruit ripening, flowering) and environmental stresses (e.g., herbivory, pathogen attack). The plant hormones ethylene and jasmonic acid are key players in this regulatory network.

A. Ethylene Signaling Pathway

Ethylene is a key hormone that regulates the ripening of climacteric fruits, a process often associated with a dramatic increase in the production of volatile esters. The ethylene signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of ethylene-responsive transcription factors (ERFs). These ERFs can bind to specific cis-acting elements, such as the GCC box, in the promoters of genes involved in ester biosynthesis, thereby upregulating their expression. While the general framework of ethylene-mediated regulation of ester production is established, the specific ERFs and promoter elements that control the expression of genes involved in this compound biosynthesis have not yet been elucidated.

References

- 1. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

Methyl Heptanoate: A Comprehensive Technical Guide for Researchers

Abstract

Methyl heptanoate, a volatile organic compound (VOC) belonging to the fatty acid methyl ester (FAME) class, is a molecule of significant interest across various scientific disciplines.[1][2] Characterized by its distinct fruity aroma, it is a naturally occurring compound in numerous plants and is widely utilized in the flavor and fragrance industries.[3][4][5] Beyond its organoleptic properties, this compound plays a crucial role as a semiochemical in insect communication, acting as both a pheromone and a kairomone. Its function as a signaling molecule, coupled with its utility as a versatile building block in chemical synthesis, positions it as a compound of interest for researchers in chemical ecology, biochemistry, and drug development. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, natural occurrence, synthesis, and analytical methods. It further delves into its biological significance, particularly its role in chemical signaling pathways, its metabolic fate, and its applications in pharmaceutical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this multifaceted molecule.

Physicochemical Properties and Safety Data

This compound is a clear, colorless liquid with a characteristic fruity, wine-like odor. A summary of its key physicochemical properties is provided in Table 1. It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| CAS Number | 106-73-0 | |

| Appearance | Clear colorless liquid | |

| Odor | Fruity, wine-like, orris-like | |

| Melting Point | -56 °C | |

| Boiling Point | 172-173 °C | |

| Density | 0.880 g/cm³ at 20 °C | |

| Refractive Index | 1.411 at 20 °C | |

| Flash Point | 57 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in ethanol, chloroform | |

| Vapor Pressure | 1.43 mmHg at 25°C |

Safety Information: this compound is classified as a flammable liquid. Safety data sheets (SDS) indicate that it may cause skin and eye irritation upon contact. Good laboratory practices, including the use of personal protective equipment such as gloves and safety goggles, are recommended.

Natural Occurrence

This compound is a constituent of the aroma profile of a wide variety of fruits, vegetables, and other natural products. Its presence contributes to the characteristic scent and flavor of these items.

Table 2: Natural Sources of this compound

| Source Category | Specific Examples | Reference(s) |

| Fruits | Apple, blackberry, cranberry, papaya, pineapple, strawberry, starfruit, nectarine | |

| Vegetables | Peas, pepper | |

| Dairy | Parmesan cheese | |

| Beverages | White wine | |

| Other Plants | Hop oil, rooibos tea, Nymphaea rudgeana, Humulus lupulus |

Synthesis and Analysis

Synthesis

This compound is typically synthesized via the Fischer esterification of heptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid (1.0 equivalent) and methanol (3.0-5.0 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of this compound, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). For the analysis of volatile emissions from biological sources, headspace solid-phase microextraction (HS-SPME) is a common sample preparation method.

Experimental Protocol: Analysis of this compound using HS-SPME-GC-MS

-

Sample Preparation (HS-SPME):

-

Place the sample (e.g., insect effluvia, plant headspace) in a sealed vial.

-

Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

-

GC Separation: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms) with a suitable temperature program to separate the components of the volatile blend. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and retention times by comparison to a reference library and an authentic standard of this compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

-

Biological Significance: A Signaling Molecule

This compound functions as a semiochemical, a chemical signal that mediates interactions between organisms. It plays a significant role in the chemical communication of several insect species.

Role in Insect Pheromonal Communication

In the burying beetle Nicrophorus vespilloides, a related compound, ethyl 4-methyl heptanoate, is a key component of the male-produced sex pheromone that attracts females. While not this compound itself, this highlights the importance of heptanoate esters in the chemical ecology of this insect genus. The biosynthesis of such pheromones is linked to fatty acid metabolism within the insect.

Diagram: Proposed Pheromone Biosynthesis and Signaling Pathway in Burying Beetles

Caption: Biosynthesis of ethyl 4-methyl heptanoate and its role in pheromone signaling in burying beetles.

Role as a Kairomone in Host Plant Recognition

This compound has been identified as a volatile compound from host plants that can elicit an antennal response in the codling moth, Cydia pomonella, a major pest of pome fruits. Such compounds, which are beneficial to the receiver but not the emitter, are known as kairomones and can play a crucial role in host-finding and oviposition behaviors.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a complex mixture are detected by an insect's antenna.

-

GC Separation: A sample of host plant volatiles (collected via HS-SPME or solvent extraction) is injected into a GC. The effluent from the GC column is split into two equal streams.

-

Dual Detection: One stream is directed to a standard GC detector (e.g., FID) to produce a chromatogram of all the volatile compounds. The other stream is passed over an excised insect antenna mounted between two electrodes.

-

EAD Recording: The electrical potential across the antenna is recorded. When an electrophysiologically active compound elutes from the GC and passes over the antenna, it causes a depolarization of the antennal neurons, which is detected as a negative voltage deflection in the EAD signal.

-

Data Analysis: By comparing the timing of the peaks in the FID chromatogram with the deflections in the EAD recording, it is possible to identify which specific compounds in the original mixture are detected by the insect's olfactory system.

Diagram: GC-EAD Experimental Workflow

Caption: Workflow for identifying bioactive volatiles using Gas Chromatography-Electroantennographic Detection.

Potential Role in Plant Defense Signaling

While direct evidence for this compound's role in plant signaling is limited, volatile fatty acid derivatives, particularly methyl jasmonate, are well-established as key signaling molecules in plant defense responses to herbivory and pathogen attack. Herbivore damage can trigger the octadecanoid pathway, leading to the synthesis and release of jasmonates, which can act locally and systemically to induce the expression of defense-related genes. Given its structural similarity to methyl jasmonate, it is plausible that this compound, when released by plants, could be part of the complex blend of herbivore-induced plant volatiles (HIPVs) that mediate interactions with other organisms, such as attracting natural enemies of the herbivores.

Diagram: Jasmonate Signaling Pathway in Plant Defense

Caption: Simplified overview of the jasmonate signaling pathway in plant defense.

Metabolism

The metabolic fate of this compound in biological systems is expected to follow the general pathways for fatty acid ester metabolism. In insects, esterases present in the antennae and other tissues are responsible for the hydrolysis of ester-based pheromones and kairomones into their corresponding carboxylic acid and alcohol components. This enzymatic degradation is a crucial step in terminating the chemical signal and maintaining the sensitivity of the olfactory system. The resulting heptanoic acid and methanol would then enter their respective metabolic pathways. Heptanoic acid can be further metabolized through beta-oxidation.

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile C7 building block in organic synthesis. Its applications in the pharmaceutical industry primarily lie in its role as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity. While not a drug itself, its carbon skeleton can be incorporated into the structure of active pharmaceutical ingredients (APIs). The development of efficient and scalable synthetic routes to derivatives of this compound is therefore of interest to medicinal chemists.

Conclusion

This compound is a volatile organic compound with a rich and varied profile of properties and biological activities. Its well-characterized physicochemical properties and natural abundance make it a staple in the flavor and fragrance industries. For researchers, its significance extends into the realm of chemical ecology, where it acts as a key signaling molecule in insect communication. The elucidation of its role in pheromonal and kairomonal interactions opens avenues for the development of novel pest management strategies. Furthermore, its utility as a synthetic intermediate underscores its importance in the broader chemical and pharmaceutical sciences. This guide has provided a comprehensive overview of the current knowledge on this compound, offering detailed data and experimental protocols to serve as a valuable resource for scientists and drug development professionals. Further research into the specific signaling cascades it triggers and its full range of metabolic pathways will undoubtedly reveal even more about the intricate roles of this seemingly simple molecule in the natural world.

References

Olfactory Perception of Methyl Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl heptanoate is an aliphatic ester recognized for its characteristic fruity and sweet aroma. Understanding its perception at a molecular and physiological level is crucial for various applications, from flavor and fragrance development to the study of olfactory disorders and the development of novel chemosensory-targeted therapeutics. This technical guide provides an in-depth overview of the olfactory perception of this compound, detailing its odor profile, the underlying signaling pathways, and the experimental methodologies used to investigate its detection and processing by the olfactory system. Quantitative data are summarized for comparative analysis, and key experimental protocols are described to facilitate future research.

Odor Profile of this compound

This compound is characterized by a complex and pleasant odor profile. Qualitative analysis by sensory panels has identified several key descriptors. The predominant aroma is fruity, with specific notes of pineapple, banana, and a general sweetness.[1][2] It also possesses green, waxy, and slightly floral undertones.[3] Some studies have also reported an orris-like and currant-like nuance to its scent.[4] The perceived quality of the odor can be influenced by its concentration.[5]

Quantitative Olfactory Data

The following table summarizes key quantitative data related to the olfactory perception of this compound and structurally similar compounds. This information is essential for understanding the potency and receptor interactions of this odorant.

| Parameter | Odorant | Value | Species | Method | Reference(s) |

| Odor Detection Threshold | This compound | 4 ppb | Human | Sensory Panel | |

| Odor Threshold Range | This compound | High inter-individual variability (up to 140-fold difference) | Human | Sensory Panel | |

| Olfactory Receptor Activation (EC50) | Heptanoic Acid | - | Mouse (mOR-S79) | In vitro assay | |

| Olfactory Receptor Activation (EC50) | Eugenol | 52 µM | Mouse (mOR-EG) | In vitro Ca2+ imaging |

Note: Data for specific olfactory receptor activation for this compound is not currently available in the cited literature. Values for structurally related compounds are provided for context.

Olfactory Signal Transduction Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a well-characterized signal transduction cascade.

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) activates the G-protein Gαolf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca2+ and Na+ ions. The influx of Ca2+ further activates Ca2+-activated chloride channels, resulting in an efflux of Cl- ions, which contributes to the depolarization of the OSN. This depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the OSN to the olfactory bulb of the brain for further processing.

Experimental Protocols

The study of this compound perception utilizes a variety of specialized techniques. Below are detailed methodologies for key experimental approaches.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a complex mixture.

-

Objective: To separate volatile compounds and identify those that elicit an olfactory response.

-

Methodology:

-

Sample Preparation: A solution containing this compound is prepared in an appropriate solvent.

-

Injection: A small volume of the sample is injected into a gas chromatograph.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the column is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactory detection port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time and odor description of any perceived smells.

-

Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the chemical compound responsible for a specific odor.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Deconstructing the mouse olfactory percept through an ethological atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Gas Chromatography Profile of Methyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the gas chromatography (GC) profile of methyl heptanoate. It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for the precise analysis of this fatty acid methyl ester (FAME). This document outlines quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of the GC analysis of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the gas chromatographic analysis of this compound.

Table 1: Kovats Retention Indices for this compound

The Kovats retention index (RI) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a more reproducible measure than retention time alone as it is less susceptible to variations in chromatographic conditions.

| Stationary Phase Type | Retention Index (RI) |

| Standard Non-polar | 1002, 1004, 1005, 1006, 1007, 1008, 1008.1, 1008.6, 1009, 1009.5, 1010, 1011, 1014[1] |

| Semi-standard Non-polar | 1012, 1013, 1014.8, 1019.7, 1021, 1022.9, 1023.3, 1023.9, 1025, 1026, 1027.7, 1028.4[1] |

| Standard Polar (e.g., Carbowax) | 1241, 1273, 1276, 1279, 1281, 1282, 1284, 1288, 1291, 1292, 1296, 1299, 1301, 1302, 1327[1][2] |

Table 2: Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a common ionization method used in GC-MS. The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| Feature | Description |

| Molecular Formula | C₈H₁₆O₂[1] |

| Molecular Weight | 144.21 g/mol |

| Mass of Molecular Ion (m/z) | 144 |

| Key Fragment Ions (m/z) | Data not explicitly available in a summarized format in the search results, but can be obtained from spectral data in sources like the NIST WebBook. |

Experimental Protocols

A generalized yet detailed protocol for the analysis of this compound, as a representative FAME, by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is a composite of established methods for FAME analysis.

2.1. Sample Preparation: Esterification of Heptanoic Acid

To improve volatility for GC analysis, carboxylic acids like heptanoic acid are often converted to their methyl esters.

-

Acid-Catalyzed Esterification:

-

To a sample containing heptanoic acid, add a solution of 1.2% HCl in methanol/toluene.

-

The reaction mixture is then heated, for instance at 80°C for 20 minutes or at 100°C for 1-1.5 hours.

-

After cooling, the resulting this compound is extracted with an organic solvent like hexane.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are typical for the GC-MS analysis of FAMEs.

-

GC System: An Agilent 7890A GC or similar is suitable.

-

Column: A capillary column is recommended for high-resolution separation. Commonly used stationary phases include:

-

Polar: Carbowax-type (polyethylene glycol) phases like Omegawax (e.g., 30 m x 0.53 mm ID, 0.5 µm film thickness).

-

Non-polar: DB-1 or equivalent.

-

-

Injector:

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Mode: Split or splitless, depending on the sample concentration. A split ratio of 1:50 is a common starting point.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Final Hold: 5 minutes at 240 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: A typical range would be m/z 40-400 to ensure capture of the molecular ion and key fragments.

-

Visualizations

3.1. Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical steps involved in the analysis of this compound, from sample preparation to data acquisition.

3.2. Logical Relationship of Key Analytical Parameters

This diagram shows the relationship between the different sets of data and parameters that define the GC profile of this compound.

References

An In-Depth Technical Guide to the NMR Spectroscopy of Methyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for methyl heptanoate. It includes detailed tables of ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and visualizations of the molecular structure and a typical NMR workflow. This document is intended to serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of fatty acid methyl esters and related compounds.

Introduction to NMR Spectroscopy of Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For esters like this compound, ¹H and ¹³C NMR provide precise information about the molecular framework. ¹H NMR spectroscopy reveals details about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance via integration. ¹³C NMR spectroscopy provides information on the carbon backbone of the molecule.

Chemical Structure of this compound

This compound (C₈H₁₆O₂) is the methyl ester of heptanoic acid.[1] The structure consists of a seven-carbon acyl chain and a methyl group attached to the ester oxygen. The carbon atoms are numbered starting from the carbonyl carbon as C-1.

References

The Role of Methyl Heptanoate and Its Analogs as Insect Pheromone Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective communication is fundamental to the survival and reproduction of insects, with chemical signals, or semiochemicals, being a primary mode of interaction. This technical guide provides an in-depth analysis of methyl heptanoate and its structurally related analog, ethyl 4-methyl heptanoate, as components of insect pheromones. While this compound itself has a limited role as a primary pheromone, its analog, ethyl 4-methyl heptanoate, is a well-documented and crucial component of the male-produced sex pheromone of the burying beetle, Nicrophorus vespilloides. This document details the biosynthesis, chemical ecology, and perception of these compounds, offering comprehensive experimental protocols for their study. Quantitative data from field and laboratory studies are presented, alongside putative signaling and biosynthetic pathways, to serve as a foundational resource for researchers in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Introduction: Branched-Chain Esters in Insect Communication

Insects utilize a complex chemical language to navigate their environment and interact with both kin and other species.[1] This chemical communication is mediated by semiochemicals, which are broadly categorized as pheromones for intraspecific communication and allelochemicals for interspecific interactions.[1] Branched-chain esters are a significant class of these signaling molecules, particularly prevalent as sex and aggregation pheromones in the order Coleoptera.[1] Their chemical structure, featuring a fatty acid-derived ester with alkyl branches, provides a high degree of specificity crucial for effective communication.[1]

This guide focuses on two such esters: this compound and ethyl 4-methyl heptanoate. While initial interest may lie with the simpler this compound, current research overwhelmingly points to its more complex analog, ethyl 4-methyl heptanoate, as a key player in the chemical ecology of the burying beetle, Nicrophorus vespilloides.

Chemical Ecology of Ethyl 4-Methyl Heptanoate in Nicrophorus vespilloides

Sexually mature male burying beetles of the genus Nicrophorus exhibit a distinct "calling" behavior, during which they release a blend of volatile compounds to attract females.[2] In Nicrophorus vespilloides, this chemical communication is primarily mediated by a two-component pheromone blend consisting of ethyl 4-methyl heptanoate and (E)-geranylacetone.

Field studies have demonstrated that traps baited with racemic ethyl 4-methyl heptanoate are effective at capturing both male and female N. vespilloides. This suggests that while it functions as a sex pheromone to attract females, it may also play a role in aggregation. Interestingly, these baited traps also attract other Nicrophorus species, such as N. vespillo and N. humator, indicating a degree of cross-species signaling, which could be attributed to the shared ecological niche of carrion utilization. In contrast, traps baited with (E)-geranylacetone alone do not capture a significant number of beetles, highlighting the primary role of ethyl 4-methyl heptanoate in long-range attraction.

Quantitative Data: Pheromone Effectiveness

The efficacy of a pheromone is a critical parameter for its potential use in pest management strategies. The following tables summarize the available quantitative data from field trapping studies on ethyl 4-methyl heptanoate.

Table 1: Field Trap Captures of Nicrophorus Species Using Pheromone Baits

| Species | Lure Composition | Trap Type | Location | Mean Captures (Beetles/Trap) | Sex Ratio (M:F) | Reference |

| Nicrophorus vespilloides | Racemic ethyl 4-methyl heptanoate | Pitfall | Not Specified | Roughly equal numbers of males and females | ~1:1 | |

| Nicrophorus vespillo | Racemic ethyl 4-methyl heptanoate | Pitfall | Not Specified | Caught in traps | Not Specified | |

| Nicrophorus humator | Racemic ethyl 4-methyl heptanoate | Pitfall | Not Specified | Males caught in traps | Male-biased | |

| Nicrophorus vespilloides | (E)-geranylacetone | Pitfall | Not Specified | Not significant | Not Specified |

Experimental Protocols

Pheromone Collection from Live Insects

Method: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

Objective: To collect and concentrate volatile pheromone components released by calling male Nicrophorus vespilloides.

Materials:

-

Live, sexually mature male N. vespilloides

-

Glass chamber with an inlet and outlet for purified air

-

SPME device with a suitable fiber coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

Purified air source (e.g., charcoal-filtered)

Procedure:

-

Place a single "calling" male beetle into the glass chamber.

-

Pass a gentle stream of purified air over the beetle.

-

Insert the SPME fiber into the chamber, exposing it to the headspace volatiles for a predetermined period (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.

-

Analyze the resulting chromatogram and mass spectra to identify the volatile compounds.

Synthesis of Racemic Ethyl 4-Methyl Heptanoate

While a detailed synthesis protocol for ethyl 4-methyl heptanoate is not provided in the primary ecological literature, a general approach for the synthesis of related branched-chain esters, such as ethyl 4-methyloctanoate, can be adapted. One common method involves a Grignard reaction followed by esterification.

Hypothetical Two-Step Synthesis:

-

Grignard Reaction: React an appropriate Grignard reagent (e.g., propylmagnesium bromide) with a suitable aldehyde (e.g., 2-methylbutanal) to form the secondary alcohol, 4-methyl-3-heptanol.

-

Esterification: Esterify the resulting alcohol with an activated carboxylic acid derivative (e.g., propionyl chloride in the presence of a base) or directly with propionic acid under acidic catalysis (Fischer esterification) to yield ethyl 4-methyl heptanoate.

Note: This is a generalized and hypothetical pathway. The actual synthesis would require optimization of reagents, reaction conditions, and purification steps.

Electroantennography (EAG) Bioassay

Objective: To measure the olfactory response of N. vespilloides antennae to ethyl 4-methyl heptanoate.

Materials:

-

Live N. vespilloides (male or female)

-

Dissecting microscope and tools

-

Glass capillary electrodes filled with saline solution

-

Micromanipulators

-

EAG amplifier and data acquisition system

-

Odor delivery system (puffing purified air over a filter paper treated with the test compound)

-

Synthetic ethyl 4-methyl heptanoate and a suitable solvent (e.g., hexane)

Procedure:

-

Excise an antenna from a beetle and mount it between the two glass capillary electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Deliver a continuous stream of humidified, purified air over the antenna to establish a stable baseline.

-

Prepare serial dilutions of ethyl 4-methyl heptanoate in the solvent.

-

Apply a known volume of a dilution onto a piece of filter paper and insert it into the odor delivery system.

-

Deliver a puff of air through the odor cartridge, carrying the volatile compound over the antenna.

-

Record the resulting depolarization of the antennal neurons as a negative voltage change (the EAG response).

-

Repeat with different concentrations and controls (solvent only) to generate a dose-response curve.

Putative Biosynthesis and Signaling Pathways

Putative Biosynthesis of Ethyl 4-Methyl Heptanoate

The biosynthesis of branched-chain esters in insects is generally considered a modification of the standard fatty acid synthesis (FAS) pathway. The following is a putative pathway for the biosynthesis of ethyl 4-methyl heptanoate in N. vespilloides.

The process likely begins with standard fatty acid synthesis, utilizing acetyl-CoA as a starter and malonyl-CoA for chain elongation. The introduction of the methyl branch at the C4 position is a key step, likely involving the substitution of a malonyl-CoA with a methylmalonyl-CoA during one of the elongation cycles. The resulting branched fatty acyl-CoA is then reduced to the corresponding alcohol, 4-methylheptanol, by a fatty acyl-CoA reductase (FAR). Finally, an alcohol acetyltransferase (AAT) or a similar enzyme catalyzes the esterification of the alcohol with ethanol or an activated ethanol derivative to form ethyl 4-methyl heptanoate.

Putative Olfactory Signaling Pathway

The perception of ethyl 4-methyl heptanoate in N. vespilloides begins at the olfactory sensory neurons (OSNs) housed within sensilla on the antennae. While the specific receptors have not been identified, the general mechanism of insect olfaction provides a framework for a putative signaling pathway.

Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillum lymph. The OBP-pheromone complex then interacts with an Odorant Receptor (OR), which is a heteromeric complex composed of a specific OR subunit (OrX) and a co-receptor (Orco). This interaction opens the ion channel of the OR complex, leading to an influx of cations and depolarization of the OSN membrane. This depolarization generates an action potential that propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

The Role of this compound

The role of this compound as a primary insect pheromone is less clear. While it is a volatile ester found in some fruits and may play a role in the host-finding behavior of some phytophagous insects, its function as a specific sex or aggregation pheromone is not well-documented. There is, however, evidence to suggest that it can act as a modulator of insect behavior. For instance, some studies have indicated that this compound can act as a mild inhibitor of the CO2 receptors in mosquitoes, potentially interfering with their host-seeking behavior. Further research is needed to fully elucidate the semiochemical functions of this compound across different insect taxa.

Conclusion and Future Directions

Ethyl 4-methyl heptanoate is a well-established and biologically significant component of the male-produced sex pheromone of the burying beetle Nicrophorus vespilloides. Its role in attracting both females and conspecific males highlights its importance in the reproductive and social dynamics of this species. While the general principles of its biosynthesis and perception are understood, significant knowledge gaps remain.

Future research should focus on:

-

Quantitative Sensory Physiology: Obtaining detailed dose-response data from electroantennography (EAG) and single-sensillum recording (SSR) studies to characterize the sensitivity and specificity of the olfactory system of N. vespilloides to ethyl 4-methyl heptanoate and its stereoisomers.

-

Molecular Biology: Identifying the specific olfactory receptors (ORs) in N. vespilloides that respond to ethyl 4-methyl heptanoate.

-

Biochemistry: Elucidating the precise biosynthetic pathway, including the identification and characterization of the enzymes involved (e.g., the specific FAS modifications, FARs, and AATs).

-

Behavioral Ecology: Further investigating the synergistic or antagonistic effects of (E)-geranylacetone and other carrion volatiles on the behavioral response to ethyl 4-methyl heptanoate.

-

This compound Research: Expanding the investigation into the role of this compound as a potential attractant, repellent, or behavioral modulator in a wider range of insect species.

A deeper understanding of these areas will not only advance our knowledge of insect chemical communication but also provide valuable insights for the development of novel and species-specific pest management strategies.

References

Fungal Metabolism of Methyl Heptanoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the core principles and methodologies related to the fungal metabolism of methyl heptanoate. While direct research on this specific ester is limited, this document extrapolates from established knowledge of fungal esterase and lipase activity, alcohol catabolism, and fatty acid degradation pathways to present a comprehensive proposed metabolic route. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of relevant quantitative data to facilitate further investigation into this and similar compounds. The metabolic pathways and experimental workflows are visualized through diagrams to enhance understanding.

Introduction

Fungi possess a vast and versatile metabolic capacity, enabling them to utilize a wide array of organic compounds as carbon and energy sources.[1] Among these are esters, which are common in nature as flavor and aroma compounds, as well as components of lipids and waxes. This compound (C₈H₁₆O₂), a fatty acid methyl ester, is a volatile compound with a fruity aroma. Understanding its metabolism in fungi is relevant for various fields, including food science, biotechnology, and pharmacology, where fungal biotransformation can be harnessed for the synthesis of novel compounds or the bioremediation of waste streams.[2]

This guide outlines the probable metabolic pathway of this compound in fungi, which is predicated on three key stages:

-

Ester Hydrolysis: The initial cleavage of the ester bond.

-

Methanol Oxidation: The catabolism of the resulting methanol moiety.

-

Heptanoic Acid Catabolism: The degradation of the seven-carbon fatty acid via β-oxidation.

Several fungal genera, including Aspergillus, Penicillium, Candida, Rhodotorula, and the oleaginous yeast Yarrowia lipolytica, are known to possess the enzymatic machinery required for these processes.[3]

Proposed Metabolic Pathway of this compound

The metabolism of this compound in fungi is proposed to proceed through the following sequential enzymatic reactions.

Step 1: Hydrolysis of this compound

The initial and rate-limiting step is the hydrolysis of the ester bond in this compound. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1) or lipases (EC 3.1.1.3), which are abundant in many fungal species. These enzymes cleave the ester linkage to yield heptanoic acid and methanol. Fungal esterases typically show a preference for short-chain fatty acid esters, while lipases act on a broader range of chain lengths.

Step 2: Metabolism of Methanol

The methanol released from the hydrolysis of this compound is toxic to most organisms at high concentrations and is therefore rapidly metabolized. In methylotrophic yeasts such as Candida, the oxidation of methanol occurs in a series of enzymatic steps:

-

Oxidation to Formaldehyde: Methanol is oxidized to formaldehyde by an alcohol oxidase or an NAD⁺-dependent alcohol dehydrogenase.

-

Oxidation to Formate: Formaldehyde, which is also toxic, is then oxidized to formate. This reaction is catalyzed by an NAD⁺- and glutathione-dependent formaldehyde dehydrogenase.

-

Oxidation to Carbon Dioxide: Finally, formate is oxidized to carbon dioxide by an NAD⁺-dependent formate dehydrogenase, a reaction that can contribute to the cellular energy pool through the generation of NADH.

Step 3: Catabolism of Heptanoic Acid via β-Oxidation

Heptanoic acid, an odd-chain fatty acid, is degraded through the β-oxidation pathway, which in fungi, primarily occurs in peroxisomes. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain.

-

Activation: Heptanoic acid is first activated to its coenzyme A (CoA) ester, heptanoyl-CoA, by an acyl-CoA synthetase.

-

β-Oxidation Cycles: Heptanoyl-CoA undergoes two full cycles of β-oxidation, each cycle consisting of dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each cycle releases one molecule of acetyl-CoA.

-

Final Thiolysis: After two cycles, the remaining five-carbon acyl-CoA (pentanoyl-CoA) undergoes another round of β-oxidation to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.

-

Metabolism of Propionyl-CoA: Propionyl-CoA is then typically carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.

The acetyl-CoA produced can enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Quantitative Data on Fungal Enzyme Activity

| Fungal Species | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Candida rugosa | Lipase A | p-Nitrophenyl Butyrate | - | - | |

| Candida rugosa | Lipase B | p-Nitrophenyl Laurate | - | - | |

| Aspergillus oryzae | Lipase | p-Nitrophenyl Octanoate | - | - | |

| Yarrowia lipolytica | Extracellular Lipase | p-Nitrophenyl Butyrate | - | ~0.107 U/mL | |

| Yarrowia lipolytica | Extracellular Lipase | p-Nitrophenyl Laurate | - | ~0.199 U/mL | |

| Rhizomucor miehei | Recombinant Esterase | p-Nitrophenyl Hexanoate | 0.23 ± 0.02 | 1480 ± 50 |

Note: The reported units and assay conditions may vary between studies. This table is intended to provide a comparative overview of substrate preference.

Visualizations

Caption: Proposed metabolic pathway of this compound in fungi.

Caption: General experimental workflow for investigating fungal metabolism.

Experimental Protocols

The following protocols are generalized methods that can be adapted for studying the metabolism of this compound in a specific fungal species.

Fungal Culture and Exposure to this compound

-

Fungal Strain and Culture Medium: Select the fungal strain of interest (e.g., Aspergillus niger, Yarrowia lipolytica). Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth, Yeast Nitrogen Base) and sterilize by autoclaving.

-

Inoculation and Growth: Inoculate the sterile medium with fungal spores or a pre-culture to a desired starting cell density. Incubate the culture under optimal growth conditions (e.g., 25-30°C, with shaking for aeration) until the desired growth phase (e.g., mid-logarithmic phase) is reached.

-

Substrate Addition: Prepare a sterile stock solution of this compound. Add the stock solution to the fungal culture to a final concentration typically in the range of 0.1-1.0 g/L. An uninoculated medium with this compound should be included as a control to account for abiotic degradation.

-

Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours) after substrate addition, aseptically withdraw aliquots of the culture for metabolite analysis and biomass determination.

Analysis of Volatile Metabolites by GC-MS

This protocol is adapted for the analysis of this compound and its volatile metabolites from the headspace of the fungal culture.

-

Sample Preparation: Transfer a defined volume of the culture supernatant or the entire culture to a GC vial.

-

Headspace Solid-Phase Microextraction (SPME):

-

Equilibrate the vial at a constant temperature (e.g., 40-60°C).

-

Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the liquid for a standardized period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the hot inlet of the GC to desorb the analytes.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program could be: initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Compound Identification and Quantification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of authentic standards.

Esterase Activity Assay (Spectrophotometric)

This assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), which is structurally similar to this compound.

-

Preparation of Cell-Free Extract: Harvest fungal mycelium by centrifugation or filtration. Resuspend the cells in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and disrupt them by sonication or bead beating on ice. Centrifuge the homogenate to obtain a clear supernatant (cell-free extract).

-

Assay Mixture: In a microplate well or a cuvette, mix:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

Cell-free extract (appropriately diluted)

-

10 mM p-nitrophenyl butyrate (dissolved in isopropanol or DMSO)

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the substrate.

-

Incubate at the optimal temperature for the enzyme (e.g., 30-40°C).

-

Measure the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

-

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0). One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Alcohol Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of methanol.

-

Preparation of Cell-Free Extract: Prepare as described in section 5.3.

-

Assay Mixture: In a quartz cuvette, mix:

-

100 mM Glycine-NaOH buffer (pH 9.0)

-

20 mM NAD⁺

-

Cell-free extract

-

-

Reaction and Measurement:

-

Equilibrate the mixture to the assay temperature (e.g., 25°C).

-

Initiate the reaction by adding 100 mM methanol.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹). One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Formate Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of formate.

-

Preparation of Cell-Free Extract: Prepare as described in section 5.3.

-

Assay Mixture: In a cuvette, mix:

-

100 mM Sodium Phosphate Buffer (pH 7.5)

-

1.7 mM NAD⁺

-

Cell-free extract

-

-

Reaction and Measurement:

-

Equilibrate the mixture to the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding 170 mM sodium formate.

-

Monitor the increase in absorbance at 340 nm due to NADH formation.

-

-

Calculation of Activity: Calculate the activity as described for alcohol dehydrogenase.

β-Oxidation Activity Assay

This assay measures the fatty acid-dependent reduction of NAD⁺ in the presence of Coenzyme A.

-

Preparation of Crude Mitochondrial/Peroxisomal Fraction: Prepare a cell-free extract as in 5.3. Perform differential centrifugation to enrich for mitochondria and peroxisomes.

-

Assay Mixture: In a cuvette, mix:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM NAD⁺

-

0.1 mM Coenzyme A

-

1 mM ATP

-

5 mM MgCl₂

-

Enriched cell fraction

-

-

Reaction and Measurement:

-

Equilibrate to the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding 0.1 mM heptanoic acid (or heptanoyl-CoA).

-

Monitor the increase in absorbance at 340 nm.

-

-

Interpretation: The rate of NADH production is indicative of the overall β-oxidation activity.

Conclusion